molecular formula C11H13N5O2S B2883124 2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide CAS No. 1394799-37-1

2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide

Cat. No. B2883124
CAS RN: 1394799-37-1
M. Wt: 279.32
InChI Key: MYDXRVWKZCOSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide, also known as PTES, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTES belongs to the class of sulfonamide compounds and is widely used as a research tool in various fields of science, including biochemistry, pharmacology, and physiology.

Advantages and Limitations for Lab Experiments

2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide has several advantages for lab experiments. This compound is a highly stable compound, which makes it easy to handle and store. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments. This compound is highly toxic and can be hazardous to handle. This compound also has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide. One direction is to study the role of this compound in the treatment of glaucoma. Another direction is to study the effects of this compound on ion channels in the nervous system. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Additionally, future research could focus on developing new derivatives of this compound with improved properties for use in scientific research.

Synthesis Methods

2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide can be synthesized using a multi-step reaction process, which involves the reaction of various chemical reagents. The first step involves the reaction of 2-phenylethanol with thionyl chloride to form 2-chloroethylbenzene. The second step involves the reaction of 2-chloroethylbenzene with sodium azide to form 2-azidoethylbenzene. The third step involves the reaction of 2-azidoethylbenzene with tetrazole to form 2-(2H-1,2,3,4-tetrazol-2-yl)ethylbenzene. The final step involves the reaction of 2-(2H-1,2,3,4-tetrazol-2-yl)ethylbenzene with sulfonyl chloride to form this compound.

Scientific Research Applications

2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide has been extensively used as a research tool in various fields of science, including biochemistry, pharmacology, and physiology. This compound has been used to study the role of sulfonamide compounds in the inhibition of carbonic anhydrase enzymes. This compound has also been used to study the mechanism of action of sulfonamide compounds in the treatment of glaucoma. This compound has been used to study the effects of sulfonamide compounds on the activity of ion channels in the nervous system. This compound has also been used to study the role of sulfonamide compounds in the treatment of cancer.

properties

IUPAC Name

2-phenyl-N-[2-(tetrazol-2-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c17-19(18,9-6-11-4-2-1-3-5-11)14-7-8-16-13-10-12-15-16/h1-6,9-10,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDXRVWKZCOSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2N=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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